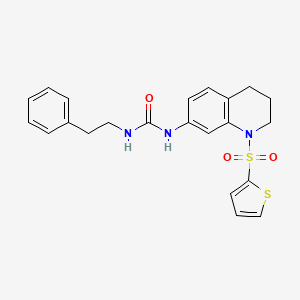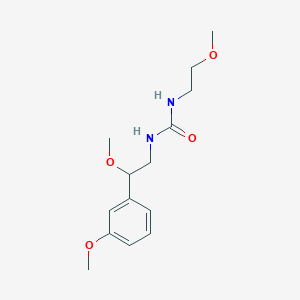
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives has been explored in various studies. For instance, the synthesis of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved characterizing the structure through H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, indicating a detailed approach to confirming the molecular structure of the synthesized compound . Another study reported the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea using two different methods, with the one-step synthesis involving a carbonylation reaction and the two-step synthesis requiring the preparation of an intermediate carbamate followed by a substitution reaction . These methods highlight the versatility in synthesizing urea derivatives, which can be tailored to improve yield and purity.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of the compound from the first study was determined to be in the monoclinic space group P2(1)/c, with specific cell parameters and a calculated density, which is essential for understanding the compound's interactions at the molecular level . Such structural analyses are fundamental for the rational design of bioactive molecules and for predicting their interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be inferred from their synthesis and the functional groups present in their structure. The studies do not directly address the chemical reactions these compounds undergo, but the synthesis methods imply that urea derivatives can participate in carbonylation and substitution reactions, which are common in the formation of urea linkages . These reactions are important for the modification and optimization of pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic data provided in the first study, including the density and space group, give an insight into the solid-state properties of the compound . However, the abstracts do not provide extensive data on other physical and chemical properties, which would be necessary for a comprehensive analysis of these aspects.
Antitumor Activities and Biochemical Evaluation
The antitumor activity of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea was analyzed using an MTT assay, and the compound was also docked into the CDK4 protein to study its interactions with active site residues . This suggests potential applications in cancer therapy, where the compound's efficacy against specific targets is evaluated. Another study assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, optimizing the spacer length for interaction with enzyme hydrophobic binding sites . These studies demonstrate the therapeutic potential of urea derivatives and the importance of structure-activity relationships in drug design.
科学的研究の応用
Directed Lithiation and Substitution Reactions
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows the utility of similar compounds in organic synthesis, enabling high yields of substituted products. This process demonstrates the compound's role in facilitating the introduction of various functional groups, highlighting its versatility in chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Lossen Rearrangement in Synthesis
The Lossen rearrangement, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, provides a method for synthesizing ureas from carboxylic acids. This technique underlines the strategic use of urea derivatives in constructing complex molecules, offering a straightforward path to ureas and highlighting environmentally friendly and cost-effective methods (Thalluri, Manne, Dev, & Mandal, 2014).
Enzyme Inhibition by Urea Derivatives
Research into tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, reveals their potential as enzyme inhibitors. These compounds show effective inhibition profiles against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. This application signifies the therapeutic potential of urea derivatives in medicinal chemistry and drug design (Sujayev et al., 2016).
Antitumor Activities and Docking Study
The synthesis and structure characterization of a compound similar to the one of interest, focusing on its antitumor activities, showcases the biomedical relevance of urea derivatives. The docking studies into CDK4 protein interactions provide insights into the molecular basis of its antitumor efficacy, demonstrating the compound's potential in cancer therapy (Hu et al., 2018).
Catalytic Synthesis Using Ion-exchange Membranes
The catalytic synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes from urea and other reagents highlights the compound's role in green chemistry. This synthesis route emphasizes the efficiency and environmental benefits of using ion-exchange membranes in the production of urea derivatives, contributing to sustainable chemical processes (Shi Ting-ting, 2004).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-8-7-15-14(17)16-10-13(20-3)11-5-4-6-12(9-11)19-2/h4-6,9,13H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZUUOHCGKLFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

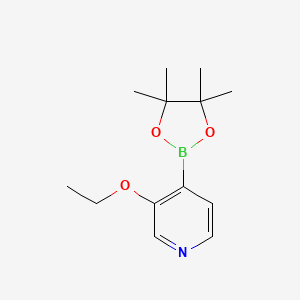
![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)
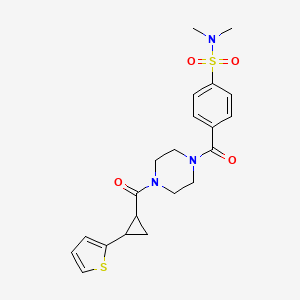
![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)
![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)

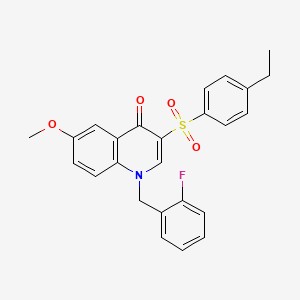
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)

